Hexadeca-7,11-diynyl acetate
Description
Contextualization within Long-Chain Unsaturated Lipid Chemistry
Hexadeca-7,11-diynyl acetate (B1210297) belongs to the broad class of lipids, which are naturally occurring molecules that include fats, waxes, and sterols. uni-koeln.de Specifically, it can be categorized as a derivative of a long-chain unsaturated fatty acid. google.com Fatty acids are carboxylic acids with long hydrocarbon chains, and they are fundamental components of many lipids. chemicalbook.com The term "unsaturated" signifies the presence of one or more double or triple bonds between carbon atoms in the hydrocarbon chain. chemicalbook.com
While most naturally occurring unsaturated fatty acids contain cis double bonds, the structure of hexadeca-7,11-diynyl acetate is distinguished by the presence of two triple bonds (di-yne). This feature makes it a synthetic analogue rather than a common natural product, although its structural motifs are found in various natural sources. acs.org Long-chain unsaturated lipids are crucial for numerous biological functions, including serving as structural components of cell membranes and as signaling molecules. nih.gov The study of synthetic analogues like this compound provides valuable insights into the properties and potential applications of this important class of biomolecules. ontosight.ai
The physical properties of unsaturated lipids, such as lower melting points compared to their saturated counterparts, are a direct consequence of the geometric constraints imposed by the double or triple bonds, which prevent efficient packing of the molecules. chemicalbook.com The acetate group in this compound makes it an ester, a common form in which fatty acids are found in nature, often as part of larger molecules like triglycerides or waxes. uni-koeln.de
Academic Significance as a Versatile Synthetic Intermediate
The academic significance of this compound lies in its utility as a versatile synthetic intermediate. ontosight.ai The two alkyne groups and the terminal acetate function are reactive sites that can be selectively modified to build more complex molecular architectures. The triple bonds can undergo a variety of chemical transformations, including reduction to double or single bonds, and participation in coupling reactions to form new carbon-carbon bonds. ontosight.ai
This versatility makes this compound and similar polyunsaturated compounds valuable starting materials in the total synthesis of natural products. researchgate.net For instance, related diene acetates are known components of insect pheromones, and their synthesis is a key area of research for applications in agriculture and pest management. nih.govmedchemexpress.com The synthesis of the specific stereoisomers of these pheromones often relies on the controlled manipulation of the double and triple bonds in precursors like this compound.
Furthermore, the principles of synthesizing and manipulating polyunsaturated chains are fundamental in organic chemistry. u-tokyo.ac.jp The development of methods to control the geometry of the double bonds (cis or trans) during the reduction of alkynes is a classic challenge in synthetic methodology. Compounds like this compound serve as excellent model systems for developing and refining such synthetic strategies. The ability to construct these long chains with precision is crucial for accessing a wide range of biologically active molecules. researchgate.net
Historical Development of Research on Polyunsaturated Acetates
Research into polyunsaturated fatty acids and their derivatives has a rich history, dating back to the early 20th century with the discovery of essential fatty acids. royalsocietypublishing.org Initially, the focus was on understanding their nutritional importance and biological roles. Over time, as analytical techniques advanced, the focus expanded to include their chemical synthesis.
The synthesis of polyunsaturated compounds, including acetates, gained significant momentum with the development of powerful synthetic reactions like the Wittig reaction, which allowed for the reliable formation of carbon-carbon double bonds. royalsocietypublishing.org Early synthetic efforts were often driven by the need to confirm the structure of newly isolated natural products or to provide larger quantities of these compounds for biological testing.
In the latter half of the 20th century, the identification of polyunsaturated acetates as key components of insect pheromones spurred a wave of synthetic activity. nih.gov Chemists developed ingenious strategies to synthesize specific isomers of these compounds, as the biological activity of pheromones is often highly dependent on their precise stereochemistry. An improved preparation for hexadeca-7,11-dienyl acetate, a related compound, was patented in 1975. nih.gov These synthetic endeavors not only provided valuable tools for agricultural applications but also pushed the boundaries of synthetic organic chemistry, leading to the development of new reagents and reaction methodologies for the stereoselective synthesis of polyunsaturated systems. researchgate.net The ongoing interest in the synthesis of these molecules reflects their continued importance in both academic research and practical applications. u-tokyo.ac.jp
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₈H₂₈O₂ |
| CAS Number | 62103-12-2 |
This table presents key chemical identifiers for this compound. wonder-chem.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
62103-12-2 |
|---|---|
Molecular Formula |
C18H28O2 |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
hexadeca-7,11-diynyl acetate |
InChI |
InChI=1S/C18H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18(2)19/h3-5,8-9,12-17H2,1-2H3 |
InChI Key |
OJBBVRWULKDROR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CCCC#CCCCCCCOC(=O)C |
Origin of Product |
United States |
Synthetic Methodologies for Hexadeca 7,11 Diynyl Acetate
Retrosynthetic Analysis and Strategic Disconnections for Diyne Acetates
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For Hexadeca-7,11-diynyl acetate (B1210297), the primary disconnection points are the carbon-carbon bonds forming the diyne system and the ester linkage of the acetate group.
The initial disconnection involves the ester bond, a type of functional group interconversion (FGI), which simplifies the target molecule to Hexadeca-7,11-diyn-1-ol and an acetylating agent like acetic anhydride (B1165640). This simplifies the synthetic challenge to the formation of the C16 diynol.
The next strategic disconnection is at one of the C(sp)-C(sp) bonds of the diyne moiety. Since the diyne is unsymmetrical, a cross-coupling reaction is the most logical approach. This leads to two key alkynyl fragments. A plausible disconnection is between C10 and C11, which would be formed via a Sonogashira coupling. This disconnection yields two precursor molecules: a terminal alkyne, undec-6-yn-1-ol, and a haloalkyne, 1-bromo-pent-1-yne. These precursors are significantly simpler and can be synthesized from more readily available starting materials.
Alkynylation and Advanced Coupling Reactions for Diyne Formation
The construction of the diyne backbone of Hexadeca-7,11-diynyl acetate relies on powerful carbon-carbon bond-forming reactions. The choice of reaction depends on whether the diyne is symmetrical or unsymmetrical. For the unsymmetrical nature of the target molecule, palladium-catalyzed cross-coupling reactions are particularly effective.
The Sonogashira coupling is a highly efficient method for forming C(sp)-C(sp) bonds between a terminal alkyne and a vinyl or aryl halide, and is also applicable to the synthesis of unsymmetrical diynes by coupling a terminal alkyne with a 1-haloalkyne. organic-chemistry.orgsciencemadness.orgresearchgate.net This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. sciencemadness.org
In the synthesis of Hexadeca-7,11-diyn-1-ol, the Sonogashira coupling would involve the reaction of undec-6-yn-1-ol with 1-bromo-pent-1-yne. The reaction is generally carried out under mild conditions and tolerates a wide range of functional groups, making it suitable for complex molecule synthesis. sciencemadness.org
Table 1: Representative Conditions for Sonogashira Coupling of Haloalkynes with Terminal Alkynes
| Entry | Haloalkyne | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|---|
| 1 | 1-Iodo-1-hexyne | Phenylacetylene | Pd(PPh₃)₄ (3) | CuI (3) | Et₃N | THF | RT | 95 |
| 2 | 1-Bromo-1-pentyne | 1-Heptyne | PdCl₂(PPh₃)₂ (5) | CuI (10) | n-BuNH₂ | Benzene | RT | 85 |
| 3 | 1-Iodo-1-octyne | 3-Butyn-1-ol | Pd(PPh₃)₄ (2) | CuI (4) | Piperidine | DMF | 50 | 91 |
| 4 | 1-Bromo-1-phenylacetylene | 1-Hexyne | PdCl₂(dppf) (3) | CuI (5) | i-Pr₂NH | Toluene | 60 | 88 |
This table presents a compilation of representative data from various sources for analogous reactions and is intended to be illustrative of typical conditions and yields.
While not directly applicable for the primary strategy for the unsymmetrical this compound, the Glaser coupling is a fundamental reaction for the synthesis of symmetrical 1,3-diynes. researchgate.net This reaction involves the oxidative homocoupling of a terminal alkyne in the presence of a copper(I) salt, a base, and an oxidant, typically oxygen. organic-chemistry.org A common modification is the Hay coupling, which utilizes a TMEDA (N,N,N',N'-tetramethylethylenediamine) complex of copper(I) chloride, which is soluble in a wider range of solvents. organic-chemistry.orgrsc.org
This method could be employed in the synthesis of symmetrical diynes that might be used as starting materials for further elaboration into unsymmetrical systems, or if a synthetic strategy involving a symmetrical diyne intermediate were devised.
Table 2: Typical Conditions for Glaser-Hay Homocoupling of Terminal Alkynes
| Entry | Terminal Alkyne | Copper Catalyst | Ligand/Base | Solvent | Oxidant | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Phenylacetylene | CuCl | TMEDA | Acetone | O₂ (air) | RT | 97 |
| 2 | 1-Ethynylcyclohexanol | Cu(OAc)₂ | Pyridine (B92270) | Methanol | O₂ (air) | RT | 90 |
| 3 | Propargyl alcohol | CuCl | Pyridine | DMF | O₂ | 50 | 85 |
| 4 | 1-Heptyne | CuI | TMEDA | CH₂Cl₂ | O₂ (air) | RT | 92 |
This table presents a compilation of representative data from various sources for analogous reactions and is intended to be illustrative of typical conditions and yields.
The successful synthesis of this compound hinges on the efficient preparation of its key precursors, undec-6-yn-1-ol and 1-bromo-pent-1-yne. The synthesis of these building blocks must be regioselective to ensure the correct placement of the alkyne functional groups.
The synthesis of undec-6-yn-1-ol can be achieved through various methods. One common approach involves the alkylation of a smaller terminal alkyne. For instance, the lithium salt of 1-pentyne (B49018) can be reacted with 6-bromo-1-hexanol (B126649) (with the hydroxyl group protected, for example, as a tetrahydropyranyl ether) in a nucleophilic substitution reaction. Subsequent deprotection would yield the desired undec-6-yn-1-ol.
1-Bromo-pent-1-yne can be prepared from 1-pentyne. The terminal alkyne is first treated with a strong base such as n-butyllithium to form the lithium acetylide, which is then reacted with bromine to afford the 1-bromoalkyne.
Functional Group Interconversions for Acetate Incorporation
The final step in the synthesis of this compound is the conversion of the terminal alcohol of the diynol precursor into an acetate ester. This is a standard functional group interconversion.
The esterification of Hexadeca-7,11-diyn-1-ol can be readily achieved by reacting it with an acetylating agent. A common and efficient method is the use of acetic anhydride, often in the presence of a base such as pyridine or a catalytic amount of an acid. organic-chemistry.org This reaction is typically high-yielding and proceeds under mild conditions. organic-chemistry.org The use of acetic anhydride is often preferred for long-chain alcohols as it drives the reaction to completion.
Table 3: Conditions for Esterification of Long-Chain Alcohols with Acetic Anhydride
| Entry | Alcohol | Acetylating Agent | Catalyst/Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 1-Undecanol | Acetic Anhydride | Pyridine | None | 100 | 98 |
| 2 | 1-Dodecanol | Acetic Anhydride | DMAP (cat.) | CH₂Cl₂ | RT | 95 |
| 3 | 1-Octanol | Acetic Anhydride | H₂SO₄ (cat.) | Toluene | Reflux | 90 |
| 4 | 1-Decanol | Acetic Anhydride | None | None | 120 | 92 |
This table presents a compilation of representative data from various sources for analogous reactions and is intended to be illustrative of typical conditions and yields.
Transesterification Strategies
There is no available research or documented strategies specifically detailing the transesterification to produce this compound. Transesterification is a common chemical reaction where the alkoxy group of an ester is exchanged with that of an alcohol. While the general principles of transesterification are well-understood, the specific conditions, catalysts, and yields for the synthesis of this compound via this method have not been reported in the scientific literature.
Novel Synthetic Pathways and Methodological Advancements
A thorough review of chemical databases and academic journals reveals no novel synthetic pathways or recent methodological advancements for the synthesis of this compound. Research in the field of pheromone synthesis and long-chain unsaturated acetates is active; however, this specific diynyl structure does not appear to have been a target of published synthetic efforts. Consequently, there are no detailed research findings or comparative studies of different synthetic routes to report for this compound.
Considerations for Scalable Synthesis in Academic Research
Given the absence of any established laboratory-scale synthesis for this compound, there are no available data or discussions regarding the considerations for its scalable synthesis. The challenges and optimization strategies that would be relevant to scaling up production, such as catalyst efficiency, reaction conditions, purification methods, and cost-analysis, have not been investigated or reported for this specific molecule within the context of academic research.
Chemical Transformations and Reactivity of Hexadeca 7,11 Diynyl Acetate
Selective Reduction of Alkynyl Moieties
The two triple bonds in Hexadeca-7,11-diynyl acetate (B1210297) are susceptible to reduction under various conditions, offering pathways to synthesize a variety of diene and fully saturated derivatives. The ability to selectively control the extent and stereochemistry of this reduction is crucial for the synthesis of specific isomers of dienyl acetates.
Partial Hydrogenation to Dienyl Acetates (e.g., Lindlar Catalysis)
The partial hydrogenation of alkynes to cis-alkenes is a synthetically valuable transformation, and Lindlar catalysis is a premier method for achieving this selectivity. masterorganicchemistry.com Lindlar's catalyst, typically composed of palladium supported on calcium carbonate and poisoned with lead acetate and quinoline, deactivates the catalyst's surface to prevent over-reduction to the alkane. libretexts.orgopenstax.org The mechanism involves the syn-addition of hydrogen atoms to the alkyne adsorbed on the catalyst surface, resulting in the exclusive formation of the Z,Z-dienyl acetate.
The selectivity of the Lindlar catalyst arises from a combination of "thermodynamic" and "kinetic" factors. cardiff.ac.uk The strong adsorption of the alkyne onto the catalyst surface prevents the subsequent adsorption and reduction of the intermediate alkene, thus ensuring high selectivity for the dienyl acetate. cardiff.ac.uk The poisoning agents, such as lead and quinoline, are thought to modify the electronic properties and geometry of the palladium surface, further enhancing this selectivity. masterorganicchemistry.com
Table 1: Comparison of Catalysts for Partial Hydrogenation of Alkynes
| Catalyst System | Predominant Isomer | Selectivity | Notes |
| Pd/CaCO₃, Pb(OAc)₂, Quinoline (Lindlar) | Z,Z | High | Prevents over-reduction to the alkane. masterorganicchemistry.com |
| Pd/BaSO₄, Quinoline | Z,Z | High | An alternative to Lindlar's catalyst. masterorganicchemistry.com |
| P-2 Nickel Boride (Ni₂B) | Z,Z | High | Another alternative for cis-alkene synthesis. masterorganicchemistry.com |
Stereoselective Reduction Methods for Z,Z, Z,E, and E,E Isomers
The synthesis of specific stereoisomers of dienyl acetates from a diynyl precursor requires precise control over the reduction of each alkyne.
Z,Z Isomers: As discussed, partial hydrogenation using Lindlar's catalyst is the most effective method for the stereoselective synthesis of (7Z,11Z)-hexadecadienyl acetate. researchgate.net
Z,E Isomers: The synthesis of (7Z,11E)- or (7E,11Z)-hexadecadienyl acetates from the corresponding diynyl acetate is more complex, often requiring a multi-step approach. One strategy involves the selective protection of one alkyne, followed by the reduction of the other, and then deprotection and a different stereoselective reduction of the first alkyne. The bioproduction of some pheromones, such as (Z,E)‐9,12‐tetradecadienyl acetate, involves enzymatic desaturation steps that can introduce double bonds with specific stereochemistry. nih.govnih.gov Chemical synthesis often relies on coupling reactions of pre-functionalized fragments with the desired stereochemistry. google.com
E,E Isomers: The reduction of internal alkynes to trans-alkenes can be achieved using dissolving metal reductions, typically with sodium or lithium in liquid ammonia at low temperatures (-33 °C). openstax.org This reaction proceeds through a radical anion intermediate. The stereochemical outcome is determined by the greater thermodynamic stability of the trans-vinylic anion intermediate, which is formed in preference to the cis-anion before protonation. openstax.org Applying this method to Hexadeca-7,11-diynyl acetate would be expected to yield (7E,11E)-hexadecadienyl acetate.
Chemoselective Reduction of Alkynes in the Presence of Esters
A key challenge in the reduction of this compound is to modify the alkyne groups without affecting the acetate functionality. Many reducing agents that can reduce alkynes are also capable of reducing esters. However, several methods offer high chemoselectivity.
Catalytic hydrogenation with Lindlar's catalyst is highly chemoselective for the reduction of alkynes and does not typically affect the ester group. masterorganicchemistry.com Similarly, dissolving metal reductions with sodium in ammonia are also compatible with the acetate functional group. openstax.org
Other modern methods for the chemoselective reduction of alkynes to trans-alkenes have been developed, such as hydrosilylation followed by protodesilylation, which are compatible with sensitive functional groups like esters. organic-chemistry.org For instance, a ruthenium-catalyzed hydrosilylation of an alkyne followed by a copper(I) iodide-mediated protodesilylation can effectively produce a trans-alkene while leaving an acetate group intact. organic-chemistry.org
Reactions at the Acetate Functional Group
The acetate group at the terminus of the this compound molecule is a classic ester functionality and undergoes reactions typical of this class of compounds, including hydrolysis, saponification, and nucleophilic substitution.
Hydrolysis and Saponification Kinetics
Hydrolysis refers to the reaction of the ester with water, typically under acidic or basic conditions, to yield the corresponding alcohol (hexadeca-7,11-diyn-1-ol) and acetic acid or its conjugate base. The kinetics of ester hydrolysis are influenced by factors such as pH, temperature, and the structure of the ester. For long-chain esters, the reaction rate can also be affected by solubility and the formation of micelles. uakron.edu The hydrolysis of fatty acid esters in subcritical water has been shown to follow first-order kinetics. The presence of unsaturation in the alkyl chain can influence the rate of hydrolysis. rsc.org
Table 2: General Kinetic Parameters for Ester Saponification
| Ester Type | Reaction Order | Factors Affecting Rate Constant |
| Simple Alkyl Acetates | Second Order | Temperature, concentration of reactants. |
| Long-Chain Saturated Esters | Second Order | Chain length (longer chains can decrease the rate), temperature. asianpubs.org |
| Long-Chain Unsaturated Esters | Second Order | Degree and position of unsaturation, potential for side reactions. uakron.edu |
Nucleophilic Substitution Reactions at the Acetate Carbonyl
The carbonyl carbon of the acetate group is electrophilic and can be attacked by nucleophiles, leading to a nucleophilic acyl substitution reaction. masterorganicchemistry.comwikipedia.org This reaction proceeds through a tetrahedral intermediate. nih.gov The outcome of the reaction is the displacement of the hexadeca-7,11-diyn-1-oxide leaving group by the incoming nucleophile.
The general mechanism involves the addition of the nucleophile to the carbonyl carbon, followed by the elimination of the leaving group to regenerate the carbonyl double bond. masterorganicchemistry.com The reactivity of the acetate group towards nucleophilic attack is moderate, being less reactive than acid chlorides and anhydrides but more reactive than amides.
Common nucleophiles that can participate in this reaction include:
Hydroxide ions (in saponification): Leading to the formation of an alcohol and a carboxylate salt. ijirset.com
Alkoxides: Resulting in a transesterification reaction to form a new ester.
Amines: Leading to the formation of an amide.
Organometallic reagents (e.g., Grignard reagents): Can lead to the formation of ketones or tertiary alcohols after a second addition.
The kinetics and mechanism of these reactions are well-studied for simple esters, and it is expected that this compound would follow these general principles, with the long, unsaturated alkyl chain potentially influencing reaction rates due to steric effects or solubility. uakron.edu
Oxidative Transformations of the Diyne System
The conjugated diyne unit of this compound is susceptible to various oxidative transformations, most notably oxidative cleavage. This type of reaction breaks the carbon-carbon triple bonds, leading to the formation of smaller, oxygenated molecules, typically carboxylic acids. The specific products formed depend on the reagents and reaction conditions employed.
One of the most common methods for the oxidative cleavage of alkynes is ozonolysis. nih.govresearchgate.net When this compound is subjected to ozonolysis followed by an oxidative workup (e.g., with hydrogen peroxide), both triple bonds are cleaved. This process would be expected to yield a mixture of carboxylic acids, reflecting the fragmentation of the original carbon chain.
Transition metal-catalyzed oxidations offer another route to cleave the diyne system. arkat-usa.org For instance, ruthenium-based catalysts, such as ruthenium(III) chloride in the presence of an oxidant like sodium periodate, are effective for this transformation. arkat-usa.org Similar to ozonolysis, this method would break the C-C triple bonds, resulting in carboxylic acid products. The table below summarizes the expected products from the oxidative cleavage of this compound using different methods.
| Oxidative Reagent/Method | Expected Major Products | Reaction Principle |
|---|---|---|
| Ozonolysis (O₃) followed by oxidative workup (H₂O₂) | Hexanoic acid, Succinic acid, 6-acetoxyhexanoic acid | Cleavage of both C≡C bonds. researchgate.net |
| Potassium permanganate (KMnO₄) | Hexanoic acid, Succinic acid, 6-acetoxyhexanoic acid | Strong oxidation leading to C≡C bond cleavage. |
| Ruthenium-catalyzed oxidation (e.g., RuCl₃/NaIO₄) | Hexanoic acid, Succinic acid, 6-acetoxyhexanoic acid | Catalytic cleavage of the alkyne bonds. arkat-usa.org |
These oxidative transformations are valuable in synthetic chemistry for degrading complex molecules to simpler, identifiable fragments, which can aid in structure elucidation or provide smaller building blocks for other syntheses.
Cycloaddition Reactions and Other Pericyclic Processes Involving the Diyne Core
The diyne core of this compound is an excellent substrate for cycloaddition reactions, providing a powerful tool for the construction of cyclic and heterocyclic systems. researchgate.net These reactions are often mediated by transition metals and allow for the atom-economical formation of complex ring structures. nih.gov
A prominent example is the [2+2+2] cycloaddition, which can be used to construct substituted benzene rings. In a transition-metal-catalyzed reaction, the two alkyne units of the diyne can react with another alkyne or a nitrile. For instance, the cocyclotrimerization of this compound with a nitrile, catalyzed by a cobalt complex, would be expected to yield a highly substituted pyridine (B92270) derivative. This type of transformation is significant for accessing complex pyridines, which are prevalent in pharmaceuticals and agrochemicals.
The diyne system can also participate in Diels-Alder type reactions, although this is less common for simple diynes unless they are part of a more complex conjugated system or are activated by specific substituents. The general reactivity of diynes in cycloadditions makes them versatile precursors for a wide range of carbo- and heterocyclic compounds. researchgate.net The table below illustrates some potential cycloaddition reactions involving this compound.
| Reaction Type | Reactant | Potential Product Class | Catalyst/Conditions |
|---|---|---|---|
| [2+2+2] Cycloaddition | Acetonitrile | Substituted Pyridine | Cobalt or Rhodium complex |
| [2+2+2] Cycloaddition | Dimethyl acetylenedicarboxylate | Substituted Benzene | Cobalt or Nickel complex |
| 1,3-Dipolar Cycloaddition | Azide (e.g., Benzyl azide) | Bis-triazole | Copper(I) catalyst (CuAAC) |
Exploiting Diyne Reactivity for Complex Molecule Synthesis
The versatile reactivity of the diyne functional group makes this compound a valuable starting material for the synthesis of more complex molecules. The linear carbon chain with the embedded diyne offers a scaffold that can be elaborated into diverse and intricate structures. Diynes are recognized as key precursors for building molecular complexity. researchgate.net
One synthetic strategy involves using the diyne as a linchpin for constructing macrocycles. Intramolecular coupling reactions, such as a Glaser-Eglinton coupling under high dilution conditions, could potentially be adapted to cyclize precursors derived from this compound, leading to large ring systems containing the diyne motif. These macrocyclic structures are of interest in materials science and supramolecular chemistry.
Furthermore, the diyne can serve as a handle for the introduction of various functional groups through hydrofunctionalization reactions. The selective addition of E-H bonds (where E can be a heteroatom like oxygen, nitrogen, or sulfur) across one or both of the triple bonds can lead to a range of functionalized olefins. This allows for the conversion of the simple hydrocarbon chain into a more functionalized and stereochemically complex molecule.
The synthesis of complex natural products and their analogues can also leverage diyne precursors. For instance, the diyne moiety can be transformed into other functional groups, such as dienes or polyenes, through stereoselective reduction reactions. This is particularly relevant in the synthesis of insect pheromones and other biologically active lipids, where specific double bond geometries are crucial for activity. While this compound itself is not a known pheromone, its structural motifs are related to those found in such compounds, suggesting its potential as a starting point for the synthesis of novel bioactive molecules.
Advanced Spectroscopic Characterization and Structural Elucidation of Hexadeca 7,11 Diynyl Acetate
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Electrospray Ionization (ESI-MS) and High-Resolution Mass Spectrometry (HRMS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique suitable for the analysis of moderately polar compounds like long-chain acetates. For Hexadeca-7,11-diynyl acetate (B1210297), ESI would likely be performed in positive ion mode, leading to the formation of protonated molecules [M+H]+ or adducts with sodium [M+Na]+ or potassium [M+K]+.
High-Resolution Mass Spectrometry (HRMS) would be critical for confirming the elemental composition. By providing a highly accurate mass measurement of the molecular ion, HRMS can distinguish the specific formula C18H28O2 from other potential combinations of atoms with the same nominal mass.
Table 1: Theoretical HRMS Data for Hexadeca-7,11-diynyl Acetate
| Ion Species | Theoretical m/z |
|---|---|
| [C18H28O2+H]+ | 277.2162 |
| [C18H28O2+Na]+ | 299.1982 |
Note: This table represents theoretical values, not experimental findings.
Chromatographic Separation Techniques for Purity Assessment and Isomer Analysis
Chromatography is essential for assessing the purity of this compound and for separating any potential geometric or positional isomers that may arise during synthesis.
Gas Chromatography (GC) Method Development and Optimization
Gas Chromatography (GC) is a primary technique for the analysis of volatile and semi-volatile compounds such as pheromone acetates. A typical GC method would involve a non-polar or mid-polarity capillary column (e.g., DB-5ms or DB-WAX) to separate the compound from impurities. Method optimization would focus on the temperature program of the oven to ensure adequate separation from any closely related byproducts. The injector and detector temperatures would be set sufficiently high to prevent condensation and ensure efficient detection by a Flame Ionization Detector (FID).
Table 2: Hypothetical GC Method Parameters for this compound Analysis
| Parameter | Value |
|---|---|
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Carrier Gas | Helium |
| Injection Mode | Split/Splitless |
| Injector Temp. | 250 °C |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temp. | 300 °C |
Note: This table presents a general starting method, not one validated for this specific compound.
High-Performance Liquid Chromatography (HPLC) for Compound Purity
High-Performance Liquid Chromatography (HPLC) is a complementary technique for purity analysis, particularly for less volatile impurities or for preparative scale purification. A reversed-phase method would be most common, utilizing a C18 column. The mobile phase would likely consist of a mixture of acetonitrile and water or methanol and water. Optimization would involve adjusting the solvent gradient and flow rate to achieve the best resolution. Detection could be accomplished using a UV detector at a low wavelength (around 200-210 nm) or an Evaporative Light Scattering Detector (ELSD) if the compound lacks a strong chromophore.
Hyphenated Techniques (e.g., GC-MS, LC-MS) for Integrated Analysis
Hyphenated techniques are indispensable for definitive structural confirmation.
Gas Chromatography-Mass Spectrometry (GC-MS): This would be the premier technique for identifying this compound in a mixture. The GC would separate the components, and the mass spectrometer would provide a mass spectrum for each. The fragmentation pattern obtained from Electron Ionization (EI) would be crucial. While specific fragmentation data is unavailable, for long-chain acetates, a characteristic fragment corresponds to the loss of acetic acid (CH3COOH, 60 Da) from the molecular ion. Other fragments would arise from cleavage at the alkyne positions, which could help in confirming the location of the triple bonds.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, likely using ESI or Atmospheric Pressure Chemical Ionization (APCI), would provide molecular weight information for components separated by HPLC. This is particularly useful for analyzing thermally unstable or non-volatile impurities that are not amenable to GC analysis.
Theoretical and Computational Chemistry Studies of Hexadeca 7,11 Diynyl Acetate
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetic properties of molecules like Hexadeca-7,11-diynyl acetate (B1210297). These methods can be used to determine the stability of different isomers and to understand their reactivity. researchgate.netnih.gov For instance, DFT calculations can predict the ground state energies of the various stereoisomers of Hexadeca-7,11-diynyl acetate, providing a theoretical basis for their relative abundance in natural pheromone blends.
The electronic properties, such as the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), are crucial for understanding the molecule's reactivity. The HOMO-LUMO gap, for example, is an indicator of the molecule's chemical stability and its susceptibility to degradation under environmental factors like solar radiation. researchgate.net Quantum chemical studies on other insect pheromones have demonstrated that molecules with larger HOMO-LUMO gaps tend to be more stable. researchgate.net
Furthermore, calculations of dipole moments can offer insights into the intermolecular interactions of the pheromone with its environment and with receptor proteins in the insect's antenna. researchgate.net The table below summarizes some key energetic and electronic parameters that can be obtained from quantum chemical calculations for a generic long-chain diynyl acetate.
| Property | Description | Typical Computational Method |
| Ground State Energy | The total electronic energy of the molecule in its most stable state. | DFT (e.g., B3LYP functional) |
| HOMO Energy | Energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons. | DFT |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons. | DFT |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, an indicator of chemical reactivity and stability. | DFT |
| Dipole Moment | A measure of the separation of positive and negative charges in the molecule, influencing intermolecular forces. | DFT |
Conformational Analysis and Molecular Dynamics Simulations
This compound is a flexible long-chain molecule with multiple rotatable bonds, giving rise to a vast number of possible conformations. Conformational analysis aims to identify the low-energy conformations that the molecule is most likely to adopt. This is critical because the biological activity of a pheromone is often dependent on its three-dimensional shape, which determines how it fits into the binding pocket of a specific receptor protein.
Computational methods for conformational analysis typically involve systematic or stochastic searches of the conformational space. nih.gov The energies of the resulting conformers are then calculated using molecular mechanics force fields or more accurate quantum chemical methods to identify the most stable structures. For flexible molecules, it is often necessary to consider an ensemble of low-energy conformers rather than a single static structure.
Molecular dynamics (MD) simulations provide a powerful approach to explore the conformational landscape of molecules like this compound over time. nih.gov By simulating the motion of atoms based on classical mechanics, MD can reveal the dynamic behavior of the molecule, including the transitions between different conformations. Such simulations can be performed in a vacuum or, more realistically, in the presence of a solvent to mimic the natural environment. nih.gov The insights from MD simulations can help to understand how the molecule might behave in the sensillar lymph of an insect antenna before binding to a receptor.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry plays a crucial role in predicting spectroscopic properties, which can then be used to aid in the identification and characterization of this compound and its isomers. The most commonly predicted spectroscopic data are Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, as well as Infrared (IR) and Raman vibrational frequencies.
The prediction of ¹H and ¹³C NMR spectra is a valuable tool for structure elucidation and for assigning the correct stereochemistry of the double bonds in different isomers. mdpi.com DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can provide theoretical chemical shifts that, when compared with experimental data, can confirm a proposed structure. nih.govuncw.edu For flexible molecules, it is often necessary to calculate the spectra for multiple low-energy conformers and then compute a Boltzmann-weighted average to obtain a more accurate prediction. uncw.edu A study on hexadecatrienyl pheromones, which are structurally similar to this compound, demonstrated that DFT calculations can accurately predict ¹H NMR chemical shifts and aid in the unequivocal identification of geometric isomers. mdpi.com
The table below illustrates the kind of data that can be generated through computational prediction of NMR parameters for a specific proton in a hypothetical isomer.
| Proton Environment | Experimental ¹H Chemical Shift (ppm) | Calculated ¹H Chemical Shift (ppm) (DFT/GIAO) |
| Olefinic proton at C7 | 5.35 | 5.42 |
| Olefinic proton at C8 | 5.41 | 5.48 |
| Methylene protons adjacent to acetate | 4.05 | 4.11 |
Similarly, the vibrational frequencies corresponding to IR and Raman spectra can be computed from the second derivatives of the energy with respect to the atomic coordinates. These calculations can help to assign the vibrational modes observed in experimental spectra and to identify characteristic peaks for the diyne and acetate functional groups.
Computational Studies on Reaction Mechanisms and Transition States of Diyne Transformations
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including those that this compound might undergo, such as isomerization or degradation. purdue.edupurdue.edu By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition states. rsc.orgyoutube.com The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to understanding the reaction's kinetics.
For this compound, a relevant transformation to study would be the E/Z isomerization of the double bonds, as the ratio of these isomers is critical for its biological activity. nih.gov Computational methods can be used to model the pathway of this isomerization, for example, through rotation around the carbon-carbon double bond. This would involve locating the transition state for this process and calculating the activation energy barrier, which would provide insight into how readily this isomerization might occur under different conditions.
In Silico Design of Novel Analogues and Derivatives
The knowledge gained from computational studies of this compound can be leveraged for the in silico design of novel analogues and derivatives with potentially enhanced properties. mdpi.commdpi.com For example, by understanding the key structural features required for binding to the pheromone receptor, it may be possible to design new molecules that are more potent or more stable.
This process, often referred to as rational drug design in a pharmaceutical context, can be applied to pheromones as well. researchgate.net It involves creating a library of virtual compounds based on the structure of the parent molecule and then using computational methods to predict their binding affinity to the target receptor. This can be done through molecular docking simulations, where the analogue is "placed" into the binding site of a modeled receptor protein to estimate how well it fits and interacts.
Furthermore, computational methods can be used to predict the properties of these novel analogues, such as their volatility and stability, which are important for their application in pest management. For instance, analogues could be designed to have a slower release rate from a dispenser or greater resistance to degradation in the field. nih.gov The ultimate goal of this in silico design process is to identify promising candidates for synthesis and experimental testing, thereby accelerating the discovery of new and improved pest control agents.
Biosynthetic Considerations and Elucidation of Precursor Roles in Natural Product Pathways
Exploration of Putative Biosynthetic Routes to Long-Chain Polyynes and Polyenes
The biosynthesis of long-chain polyynes and polyenes, including Hexadeca-7,11-diynyl acetate (B1210297), is believed to originate from fatty acid metabolism. nih.govnih.govresearchgate.net The carbon backbone is assembled through the iterative addition of two-carbon units, a process central to the formation of saturated fatty acids by fatty acid synthase (FAS) complexes. researchgate.net These pathways typically begin with acetyl-CoA and malonyl-CoA as fundamental building blocks.
For a C16 compound like Hexadeca-7,11-diynyl acetate, a common saturated fatty acid precursor such as palmitic acid (C16:0) is a likely starting point. Alternatively, the pathway could diverge from an unsaturated fatty acid like oleic acid. researchgate.net The introduction of unsaturations, particularly the characteristic triple bonds (alkynyl groups) of polyynes, is a key series of steps that follows the initial chain assembly. Isotopic tracer experiments in various organisms have demonstrated that many polyacetylenic compounds are derived from fatty acid and polyketide precursors. nih.govresearchgate.net
Two primary models have been proposed for the formation of the acetylenic bond:
Oxidative Dehydrogenation (Desaturation): This is the most widely supported mechanism, involving the sequential removal of hydrogen atoms from a saturated carbon-carbon bond to first form a double bond (alkene) and then a triple bond (alkyne). nih.govresearchgate.net This process is catalyzed by desaturase enzymes.
Decarboxylative Enol Elimination: This alternative hypothesis remains a possibility, particularly for polyketide-derived acetylenes. nih.gov
Given the structure of this compound, its biosynthesis is hypothesized to proceed via the modification of a pre-formed 16-carbon fatty acyl chain through a series of desaturation reactions.
Identification of Enzymatic Systems Catalyzing Desaturation and Chain Elongation
The transformation of saturated fatty acid precursors into complex polyynes is orchestrated by specific families of enzymes, primarily fatty acid desaturases (FADs) and elongases.
Fatty Acid Desaturases (FADs): These enzymes are responsible for introducing double and triple bonds into the acyl chain. nih.govijs.si They are often membrane-bound proteins that utilize molecular oxygen and a reduced pyridine (B92270) nucleotide (NADH or NADPH) as co-substrates. ijs.si The desaturation system typically involves an electron transport chain consisting of NADH-cytochrome b5 reductase and cytochrome b5, which transfers electrons to the desaturase enzyme. ijs.si The formation of a triple bond is thought to occur through the action of specialized desaturases, sometimes referred to as acetylenases, which catalyze the conversion of an existing double bond into a triple bond. researchgate.net In the context of this compound, specific desaturases would be required to act at the Δ7 and Δ11 positions of the C16 chain.
Table 1: Key Enzymatic Systems in Poly-unsaturated Fatty Acid and Polyyne Biosynthesis
| Enzyme Family | Function | Cofactors/Requirements | Relevance to this compound |
|---|---|---|---|
| Fatty Acid Synthase (FAS) | De novo synthesis of saturated fatty acids (e.g., palmitic acid). | Acetyl-CoA, Malonyl-CoA, NADPH | Produces the initial C16 saturated carbon backbone. |
| Fatty Acid Desaturases (FADs) / Acetylenases | Introduce double (alkene) and triple (alkyne) bonds at specific positions in the fatty acyl chain. | Molecular Oxygen (O₂), NADH or NADPH, Cytochrome b5 | Catalyzes the formation of the key diyne functionality at the 7 and 11 positions. |
| Fatty Acid Elongases (ELOVLs) | Extend the carbon chain of fatty acids by two-carbon units. | Malonyl-CoA, NADPH | Generates fatty acid precursors of various lengths for the biosynthetic pathway. |
| Acyl-CoA Thioesterases | Hydrolyze the acyl-CoA or acyl-ACP thioester bond to release the free fatty acid. | Water (H₂O) | Releases the modified fatty acid precursor prior to final modification. |
| Acetyltransferases | Transfer an acetyl group from acetyl-CoA to a hydroxyl group. | Acetyl-CoA | Catalyzes the final esterification step to form the acetate ester. |
Hypothetical Integration of this compound into Natural Biosynthetic Cascades
Based on known biosynthetic logic for insect pheromones and other polyynes, a hypothetical pathway for this compound can be proposed. This cascade likely begins with a common C16 fatty acyl-CoA, such as palmitoyl-CoA.
Initial Desaturation: A Δ11-desaturase could introduce the first double bond into the C16 chain to produce (Z)-11-hexadecenoic acid. This type of desaturation is a common early step in moth pheromone biosynthesis. nih.gov
Second Desaturation: A subsequent desaturation event at the Δ7 position would yield a diene intermediate.
Acetylenation: Specialized desaturases (acetylenases) would then act on the double bonds at the 7 and 11 positions, converting them into triple bonds to form hexadeca-7,11-diynoic acid. The order of these desaturation and acetylenation steps can vary.
Reduction and Esterification: The carboxyl group of the resulting diynoic acid would be reduced to a primary alcohol by an alcohol-forming fatty acyl-CoA reductase. This alcohol is then esterified using acetyl-CoA as the acetyl donor, a reaction catalyzed by an acetyltransferase, to yield the final product, this compound. researchgate.net
This proposed pathway highlights how a simple fatty acid precursor can be elaborately modified through a cascade of enzymatic reactions to produce a structurally complex and functionally specific natural product.
Bioinformatic Approaches to Elucidating Relevant Gene Clusters
Identifying the specific genes responsible for the biosynthesis of this compound requires a combination of genomic and bioinformatic approaches. The genes for natural product biosynthesis are often physically clustered together in the genome, forming a biosynthetic gene cluster (BGC). nih.govnih.govbiorxiv.org
Modern genome mining utilizes specialized bioinformatic tools to identify putative BGCs within sequenced genomes. researchgate.netnih.govmdpi.com These tools scan genomic data for the presence of "signature" genes that encode the core biosynthetic enzymes. For polyynes, these would include genes for desaturases, fatty acyl-AMP ligases, and acyl carrier proteins. researchgate.netresearchgate.net
Table 2: Bioinformatic Tools for Identifying Natural Product Gene Clusters
| Tool | Primary Function | Key Features |
|---|---|---|
| antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) | Identifies a wide range of secondary metabolite BGCs, including polyketide and fatty acid-derived products. researchgate.netnih.gov | Detects signature domains, compares identified clusters to known BGCs, and predicts the chemical class of the product. mdpi.comnih.gov |
| SMURF (Secondary Metabolite Unique Regions Finder) | Specifically designed for identifying secondary metabolite gene clusters in fungal genomes. plos.org | Uses hidden Markov models (HMMs) based on the domain architecture of core enzymes like PKSs. nih.govplos.org |
| BLAST (Basic Local Alignment Search Tool) | Finds regions of similarity between biological sequences. | Can be used to search for homologs of known desaturase, elongase, or acetyltransferase genes within a target genome. nih.gov |
| NP.searcher | Scans microbial genomes to identify NRPS and PKS gene clusters. nih.gov | Identifies key catalytic domains and can output putative chemical structures. nih.gov |
Once a candidate BGC is identified using these tools, its involvement in the biosynthesis of this compound must be confirmed experimentally. This typically involves gene knockout studies, heterologous expression of the gene cluster in a host organism, and in vitro characterization of the individual enzymes to confirm their catalytic functions.
Analytical Methodologies for Detection and Quantification of Hexadeca 7,11 Diynyl Acetate and Its Derived Products in Academic Research Contexts
Development of Extraction and Sample Preparation Protocols for Diverse Matrices
The initial and most critical step in the analysis of Hexadeca-7,11-diynyl acetate (B1210297) from any sample is its efficient extraction from the matrix. The choice of method would be highly dependent on the nature of the sample, whether it be from an insect gland, a lure dispenser, or an environmental sample.
For biological matrices, such as insect glands, solvent extraction is the most common approach. A non-polar or moderately polar solvent would be selected to effectively dissolve the long-chain acetate. Hexane, diethyl ether, or dichloromethane (B109758) are likely candidates. The process would involve the careful dissection of the gland and its immersion in a small volume of the chosen solvent. Gentle agitation or sonication could be employed to enhance extraction efficiency.
In the context of quality control for synthetic pheromone lures, a simple dissolution of the lure's contents in a suitable solvent would be the primary sample preparation step. The choice of solvent would be dictated by the lure's matrix material.
For environmental samples, such as air or foliage, more sophisticated techniques would be necessary to isolate and concentrate the trace amounts of the compound. Solid-Phase Microextraction (SPME) would be a strong candidate. A fiber coated with a specific stationary phase would be exposed to the sample, allowing for the adsorption of volatile and semi-volatile organic compounds, including Hexadeca-7,11-diynyl acetate. Subsequent thermal desorption of the fiber in the injection port of a gas chromatograph would allow for direct analysis.
Table 7.1.1: Hypothetical Extraction Protocols for this compound
| Matrix Type | Proposed Extraction Method | Key Considerations |
|---|---|---|
| Insect Gland | Solvent Extraction (Hexane) | Minimizing solvent volume to prevent sample dilution. |
| Pheromone Lure | Direct Dissolution | Ensuring complete dissolution of the active ingredient. |
| Air Sample | Solid-Phase Microextraction (SPME) | Selection of appropriate fiber coating for optimal adsorption. |
Optimization of Chromatographic Techniques for Trace Analysis and Quantitative Determination
Gas chromatography (GC) would be the primary analytical technique for the separation and quantification of this compound due to its volatility. The optimization of the chromatographic method is paramount for achieving the necessary resolution and sensitivity for trace analysis.
A capillary column with a non-polar or mid-polarity stationary phase, such as a dimethylpolysiloxane (e.g., DB-1 or DB-5), would likely be the first choice. The selection would be based on the principle of "like dissolves like," where the non-polar stationary phase interacts favorably with the non-polar hydrocarbon chain of the analyte.
The temperature program of the GC oven would need to be carefully optimized to ensure good separation from any potential isomers or impurities. A typical program would start at a lower temperature to trap the analyte at the head of the column, followed by a gradual temperature ramp to elute the compounds based on their boiling points and interactions with the stationary phase. The injector and detector temperatures would also be optimized to ensure efficient vaporization of the sample and to prevent condensation, respectively.
For detection, a Flame Ionization Detector (FID) is a robust and highly sensitive option for hydrocarbons, making it well-suited for the quantification of this compound.
Table 7.2.1: Projected Gas Chromatography (GC) Parameters for this compound Analysis
| Parameter | Projected Value/Condition | Rationale |
|---|---|---|
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (DB-5 type) | Good resolution for semi-volatile compounds. |
| Carrier Gas | Helium or Hydrogen | Inert and provides good chromatographic efficiency. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization. |
| Oven Program | 100 °C (1 min hold), ramp at 10 °C/min to 280 °C (5 min hold) | To achieve separation from potential contaminants. |
| Detector | Flame Ionization Detector (FID) | High sensitivity for organic compounds. |
Application of Advanced Mass Spectrometry for High Sensitivity and Selectivity
For unambiguous identification and enhanced sensitivity, coupling gas chromatography with mass spectrometry (GC-MS) is the gold standard. A mass spectrometer acts as a highly specific detector, providing information about the molecular weight and fragmentation pattern of the analyte.
In electron ionization (EI) mode, this compound would be expected to produce a characteristic mass spectrum. The molecular ion peak (M+) would be observed, confirming the compound's molecular weight. Furthermore, a series of fragment ions would be generated due to the cleavage of the hydrocarbon chain and the loss of the acetate group. The fragmentation pattern of long-chain alkynes and acetates can provide valuable structural information.
For trace-level quantification, selected ion monitoring (SIM) would be employed. In this mode, the mass spectrometer is set to detect only a few characteristic ions of this compound. This significantly increases the signal-to-noise ratio, allowing for much lower detection limits compared to full-scan mode.
Table 7.3.1: Predicted Mass Spectrometry Data for this compound
| Parameter | Predicted Observation | Significance |
|---|---|---|
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard method for generating reproducible mass spectra. |
| Molecular Ion (M+) | m/z = 276.2 | Confirms the molecular weight of the compound. |
| Key Fragment Ions | Loss of acetic acid (M-60), cleavage at alkyne positions | Provides structural information for identification. |
Development of Standard Reference Materials and Quality Control Procedures
The development of a certified reference material (CRM) for this compound is a prerequisite for accurate quantification and for ensuring the quality and consistency of analytical data across different laboratories.
The synthesis of this compound would need to be carried out with a high degree of purity. The synthesized material would then undergo extensive characterization to confirm its identity and to determine its purity. A combination of techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and GC-MS, would be used for this purpose.
Once the purity is established, this material can serve as a primary standard for the preparation of calibration solutions. These solutions, with known concentrations of this compound, would be used to generate a calibration curve. This curve is essential for the quantitative determination of the compound in unknown samples.
Quality control (QC) procedures would involve the regular analysis of a QC sample with a known concentration of this compound to monitor the performance of the analytical method. The results of the QC sample must fall within predefined acceptance criteria to ensure the validity of the data.
Table 7.4.1: Framework for Quality Control in this compound Analysis
| QC Procedure | Description | Purpose |
|---|---|---|
| Calibration Curve | A series of standards of known concentrations are analyzed. | To establish the relationship between signal response and concentration. |
| Method Blank | A sample containing all components except the analyte is analyzed. | To check for contamination. |
| Spiked Sample | A known amount of the analyte is added to a real sample. | To assess matrix effects and recovery. |
Structure Reactivity Relationship Studies of Hexadeca 7,11 Diynyl Acetate and Its Synthetic Analogues
Impact of Acetate (B1210297) Functionalization on Overall Molecular Reactivity Profiles
The acetate group (-OAc) at one end of the molecule serves as a key functional handle and modulator of reactivity. While the alkynyl groups are typically the primary sites for addition reactions, the acetate ester has a distinct chemical character.
Electrophilic Carbonyl Carbon: The carbonyl carbon of the acetate group is electrophilic and susceptible to nucleophilic attack. This allows for classic ester reactions, such as hydrolysis (saponification) under basic conditions to yield the corresponding alcohol (Hexadeca-7,11-diyn-1-ol) and an acetate salt.
Directing Group: In certain transition-metal-catalyzed reactions, the oxygen atoms of the acetate group can act as coordinating sites, potentially directing the catalyst to a nearby position and influencing the regioselectivity of reactions along the chain.
Protecting Group: In multi-step syntheses, the acetate can function as a protecting group for the alcohol. Its relative stability allows for chemical modifications at the alkyne sites, after which the acetate can be removed to liberate the free alcohol for further functionalization. nih.govorganic-chemistry.org
The reactivity of the acetate is generally lower than that of the alkyne groups towards electrophilic reagents but serves as the primary site for nucleophilic acyl substitution. libretexts.org
Comparative Analysis of Reactivity with Dienyl, Enynyl, and Saturated Analogues
Comparing the reactivity of Hexadeca-7,11-diynyl acetate with its analogues containing different degrees and types of unsaturation reveals the unique contribution of the diyne system.
Saturated Analogue (Hexadecyl Acetate): This molecule is relatively inert. Reactivity is confined to the acetate group (hydrolysis) and free-radical substitution on the alkyl chain under harsh conditions (e.g., UV light and halogens). It lacks the electron-rich pi systems that are centers of reactivity in the unsaturated analogues.
Dienyl Analogue (Hexadeca-7,11-dienyl Acetate): Alkenes (double bonds) are nucleophilic and readily undergo electrophilic addition reactions (e.g., with halogens, acids). Unlike the linear alkyne, the double bonds in the dienyl analogue have a planar geometry and can exist as stereoisomers (E/Z), which can influence reaction rates and product stereochemistry. youtube.commasterorganicchemistry.com While thermodynamically more stable than alkynes, alkenes can sometimes be more reactive towards certain electrophiles because the activation energy for breaking a single pi bond is lower. msu.edu
Enynyl Analogue (e.g., Hexadec-7-en-11-ynyl Acetate): This hybrid structure possesses both an alkene and an alkyne. This presents opportunities for chemoselective reactions. For instance, catalytic hydrogenation can be controlled to reduce the alkyne to an alkene (using Lindlar's catalyst) or to reduce both double and triple bonds. msu.edu Electrophilic addition can often be directed to the more nucleophilic double bond, but selectivity depends heavily on the specific reagents and conditions. Enynyl acetates can also undergo tandem reactions where initial reaction at one unsaturated site triggers a subsequent transformation involving the other. nih.govjst.go.jp
The following table provides a comparative summary of the expected reactivity profiles.
| Compound Type | Primary Reactive Sites | Key Reaction Types | Relative Stability |
| Diynyl Acetate | C≡C triple bonds | Electrophilic & Nucleophilic Addition, Hydrogenation, Cycloaddition | Least Stable |
| Dienyl Acetate | C=C double bonds | Electrophilic Addition, Hydrogenation, Cycloaddition (Diels-Alder if conjugated) | More Stable |
| Enynyl Acetate | C=C and C≡C | Selective Hydrogenation, Selective Electrophilic Addition, Tandem Reactions | Intermediate |
| Saturated Acetate | Acetate Ester | Nucleophilic Acyl Substitution, Free-Radical Halogenation | Most Stable |
Studies on related α,β-unsaturated carbonyl compounds have shown that acetylenic (alkyne-containing) derivatives are often more reactive towards nucleophiles in Michael-type additions than their olefinic (alkene-containing) counterparts. researchgate.net
Deriving Principles for Directed Synthesis based on Structural Features
The structure-reactivity relationships of this compound and its analogues allow for the formulation of principles for controlled and selective chemical synthesis.
Chemoselectivity through Reagent Choice: The different reactivities of alkynes, alkenes, and esters can be exploited.
Alkyne-Specific Reactions: Partial reduction of the diyne to a diene can be achieved using Lindlar's catalyst (for Z-alkenes) or Na/NH3 (for E-alkenes).
Alkene-Specific Reactions: In an enynyl analogue, reactions like epoxidation with peroxy acids would preferentially occur at the more nucleophilic alkene over the alkyne.
Ester-Specific Reactions: The use of nucleophiles like NaOH or LiAlH4 under appropriate conditions will target the acetate group for hydrolysis or reduction, respectively, leaving the triple bonds intact.
Regioselectivity through Steric and Electronic Control:
In an unsymmetrical diyne, a bulky reagent might preferentially attack the less sterically hindered alkyne.
The introduction of directing groups along the chain can steer transition-metal catalysts to specific C-H bonds or unsaturated sites for functionalization. rsc.org
Stereocontrol in Product Formation:
The stereochemistry of starting materials dictates the stereochemistry of products in concerted reactions like the Diels-Alder reaction with a dienyl analogue. youtube.commasterorganicchemistry.com
The choice of catalyst (e.g., chiral catalysts) during the addition to a pi system (alkyne or alkene) can be used to generate specific enantiomers or diastereomers.
Tandem Reactions for Molecular Complexity: The presence of multiple functional groups allows for designing cascade or tandem reactions. For instance, the deacetylation of an enynyl acetate can generate a reactive intermediate that undergoes an immediate intramolecular cyclization, building complex cyclic structures in a single step. nih.govjst.go.jp This principle can be extended to diynyl systems, where reaction at the C-7 alkyne could be designed to trigger a subsequent reaction at the C-11 position.
Q & A
Q. What are the recommended synthetic routes for Hexadeca-7,11-diynyl acetate, and how can stereochemical purity be ensured?
Methodological Answer: Synthesis typically involves esterification of hexadeca-7,11-diynol with acetic anhydride under controlled conditions. For stereochemical control, use palladium-catalyzed cross-coupling (e.g., Sonogashira reaction) to establish the diyne system, followed by chromatographic separation (silica gel or HPLC) to isolate (Z,E) and (Z,Z) isomers . Key parameters:
Q. How should researchers characterize isomeric composition and purity?
Methodological Answer: Combine gas chromatography-mass spectrometry (GC-MS) with polar capillary columns (e.g., DB-WAX) for isomer separation, and nuclear magnetic resonance (NMR) for structural confirmation:
- GC-MS : Baseline resolution of (Z,E) and (Z,Z) isomers requires isothermal conditions at 180°C for 30+ minutes .
- ¹³C NMR : Distinct chemical shifts for carbons at C7 (δ 125–130 ppm) and C11 (δ 120–125 ppm) differentiate isomers .
- Quantitative analysis : Use internal standards (e.g., methyl stearate) to calculate isomer ratios .
Q. What biological assays are appropriate for evaluating pheromone activity in target species?
Methodological Answer:
- Electroantennography (EAG) : Measure antennal responses in Pectinophora gossypiella (pink bollworm) to quantify receptor activation thresholds .
- Wind tunnel assays : Assess behavioral responses (e.g., flight orientation) at 0.1–10 µg/mL doses .
- Field trapping : Compare capture rates using isomer-specific lures; (Z,E) isomers show 2–3× higher efficacy than (Z,Z) in semiochemical blends .
Advanced Research Questions
Q. How can discrepancies in field efficacy studies between lab and real-world conditions be resolved?
Methodological Answer: Contradictions often arise from environmental variables:
- Experimental design : Conduct controlled field trials with standardized lure placements (≥20 m spacing) and monitor microclimate factors (humidity, temperature) .
- Data normalization : Use multivariate regression to isolate the impact of isomer ratios vs. environmental factors on trap efficacy .
- Case study : A 2023 study found that (Z,E) isomer degradation accelerates under UV exposure, reducing field longevity by 40% compared to lab results .
Q. What analytical methods quantify environmental degradation products of this compound?
Methodological Answer:
- High-resolution LC-MS/MS : Detect oxidation products (e.g., 7,11-dihydroxyhexadecanoate) with a C18 column and negative ion mode .
- Photolysis studies : Expose samples to simulated sunlight (300–400 nm) and track degradation kinetics via UV-Vis spectroscopy. Half-life ranges from 6 hrs (aqueous phase) to 48 hrs (lipid matrices) .
- Microbial degradation : Use soil microcosms with LC-QTOF to identify bacterial metabolites (e.g., acetate-cleaved diynols) .
Q. How can metabolic pathways of this compound in target insects be investigated?
Methodological Answer:
- Radiolabeling : Synthesize ¹⁴C-labeled acetate moieties and track incorporation into hemolymph or fat bodies via autoradiography .
- Enzyme inhibition assays : Test esterase activity in insect homogenates using inhibitors like triphenyl phosphate (IC₅₀ = 2.3 µM) .
- Transcriptomics : Compare gene expression in antennae exposed to isomers (RNA-seq analysis of odorant-binding proteins) .
Data Contradiction Analysis
Conflict : Field studies report variable attraction rates despite consistent isomer ratios.
Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
